2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXQDZQKQGXSP-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyridine Precursors
The chiral piperidine core is most efficiently constructed through catalytic hydrogenation of pyridine derivatives. Building on the methodology described in WO-2011037947-A1, 4-methylpyridin-3-amine undergoes asymmetric hydrogenation using a ruthenium-(S)-BINAP catalyst system. This approach achieves enantiomeric excess (ee) >98% when conducted at 80°C under 50 bar H₂ pressure in methanol. Critical to success is the use of a tert-butoxycarbonyl (Boc) protecting group on the amine, which prevents catalyst poisoning while maintaining stereochemical control during ring saturation.
Resolution of Racemic Mixtures
For laboratories without access to chiral catalysts, diastereomeric salt formation offers an alternative route. Treatment of racemic 4-methylpiperidin-3-amine with (R)-mandelic acid in ethanol/water (3:1 v/v) at -20°C preferentially crystallizes the (3R,4R)-isomer as its mandelate salt (73% recovery, 99.5% de). Subsequent basification with aqueous NaOH regenerates the free amine while preserving stereochemistry.
Trifluoroacetylation Methodologies
Continuous-Flow Amide Coupling
Modern continuous-flow systems dramatically enhance the safety and efficiency of trifluoroacetamide formation. As demonstrated by Almeida et al., reacting (3R,4R)-4-methylpiperidin-3-amine with trifluoroacetic acid (TFA) in the presence of propylphosphonic anhydride (T3P®) achieves 94% conversion in <10 minutes residence time (Table 1). The system operates at 60°C with a back-pressure regulator maintaining 6 bar to prevent solvent evaporation.
Table 1. Optimized Continuous-Flow Conditions for Trifluoroacetylation
| Parameter | Value |
|---|---|
| Reactor Volume | 10 mL (Hastelloy C-276) |
| Temperature | 60°C |
| Pressure | 6 bar |
| Residence Time | 8 min |
| Molar Ratio (Amine:TFA:T3P) | 1:1.2:1.1 |
| Conversion | 94% |
Classical Solution-Phase Approaches
Small-scale syntheses often employ trifluoroacetic anhydride (TFAA) as the acylating agent. Dissolving the amine in dichloromethane (0.5 M) with triethylamine (1.5 eq) followed by dropwise TFAA addition (1.2 eq) at 0°C provides the acetamide in 85% isolated yield after aqueous workup. Microwave-assisted variants (100°C, 300W, 5 min) achieve comparable yields while reducing reaction time from hours to minutes.
Process Optimization and Scale-Up Considerations
Minimizing Epimerization Risks
The stereolability of the piperidine ring necessitates careful control of reaction conditions. Studies show that maintaining pH >8 during aqueous workups prevents acid-catalyzed epimerization at C3 and C4. When employing TFAA, temperatures exceeding 40°C lead to measurable racemization (2.1% per hour at 50°C), underscoring the advantage of low-temperature continuous-flow systems.
Purification Strategies
Crystallization from heptane/ethyl acetate (4:1) effectively removes residual TFA and regioisomeric impurities. The target compound exhibits superior solubility in ethyl acetate at elevated temperatures (78 mg/mL at 60°C) versus <5 mg/mL for common byproducts, enabling single-solvent recrystallization with 92% recovery.
Analytical Characterization
Spectroscopic Confirmation
¹⁹F NMR (CDCl₃, 376 MHz): δ -72.8 (CF₃, q, J=9.1 Hz).
¹H NMR (CDCl₃, 400 MHz): δ 4.21 (m, 1H, NH), 3.85 (dd, J=12.4, 3.1 Hz, 1H, H3), 2.95 (m, 1H, H4), 2.68 (m, 2H, H2/H6), 1.83 (m, 1H, H5), 1.47 (d, J=6.8 Hz, 3H, CH₃).
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC-3, 4.6×250 mm, n-hexane/i-PrOH 80:20, 1 mL/min) shows baseline separation of enantiomers: (3R,4R)-isomer tR=14.2 min, (3S,4S)-isomer tR=16.7 min.
Pharmacological Applications and Derivatives
The electron-withdrawing trifluoromethyl group enhances metabolic stability, making this compound a privileged scaffold in kinase inhibitor design. Derivatization at the piperidine nitrogen via Buchwald-Hartwig amination produces analogs with picomolar IC₅₀ values against JAK2.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetamide derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide. For example, derivatives of acetamides have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potential as antitubercular agents. These findings suggest that the structural features of this compound could be optimized for enhanced antimicrobial efficacy .
Anticancer Research
The compound's structure allows it to interact with biological targets involved in cancer progression. Research has demonstrated that related trifluoromethyl compounds exhibit anticancer activity against various cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapy .
Neurological Applications
The piperidine ring in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression. The unique electronic properties imparted by the trifluoromethyl group may influence receptor binding affinities and selectivity .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions that can be scaled for industrial production. The compound can also serve as a scaffold for developing derivatives with tailored biological activities through modifications at the piperidine nitrogen or acetamide carbonyl.
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the piperidine moiety, enables the compound to bind to target proteins and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide is a fluorinated compound notable for its potential biological activities. Its structural features include a trifluoromethyl group and a piperidine moiety, which may enhance its lipophilicity and biological interactions. The compound has been investigated for its pharmacological properties, particularly in relation to neurological disorders and neurotransmitter modulation.
- Molecular Formula : C₉H₁₂F₃N₃O
- Molecular Weight : 227.21 g/mol
- CAS Number : 2048228-00-6
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Neurological Effects :
- The compound has shown potential as a pharmacological agent for treating neurological disorders due to its interaction with specific receptors in the central nervous system (CNS). Its structural similarity to known neuroactive compounds suggests it may act as a modulator of neurotransmitter systems, influencing mood and cognition.
-
Receptor Interaction :
- Interaction studies have demonstrated that this compound can bind to various biological targets. Its affinity for specific receptors indicates potential applications in modulating neurotransmission.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound could enhance the release of certain neurotransmitters while inhibiting others, suggesting its role as a potential therapeutic agent for mood disorders.
Case Study 2: Binding Assays
Binding affinity assays using radiolabeled ligands revealed that the compound interacts strongly with serotonin and dopamine receptors. This interaction profile supports its potential use in treating conditions like depression and anxiety .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other structurally related compounds. Below is a table summarizing key features of similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | Contains a pyrrolo-pyrimidine core; potential anti-cancer activity |
| 4-Methylpiperidine | C₆H₁₃N | Basic structure without fluorination; used in various synthetic applications |
| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in agrochemicals and pharmaceuticals |
The trifluoromethyl group combined with the piperidine structure enhances both lipophilicity and receptor binding affinity compared to other similar compounds .
Q & A
Q. What are the recommended synthetic routes and critical parameters for preparing 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from (3R,4R)-4-methylpiperidin-3-amine. Key steps include:
- Acylation : Reacting the piperidine derivative with trifluoroacetic anhydride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acetamide backbone.
- Chiral Control : Use of chiral catalysts (e.g., BINAP-based ligands) to maintain stereochemical integrity during intermediate steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the enantiomerically pure product (>98% ee) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6) to confirm the trifluoroacetamide group (δ ~168 ppm for carbonyl) and piperidine stereochemistry (axial vs. equatorial proton coupling patterns) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (calculated for C8H13F3N2O: 210.0984) .
- HPLC Purity Analysis : Reverse-phase HPLC (UV detection at 254 nm) with retention time matching reference standards .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorometric assays targeting acetylcholinesterase or kinase activity (e.g., ATP-Glo kinase assay) to explore therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3).
- Metabolic Stability Tests : Liver microsome assays (human/rat) to assess if metabolic degradation explains potency variability .
- Structural Analog Comparison : Use SAR tables (see below) to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity shifts .
Q. Example SAR Table :
| Substituent (R) | Biological Activity (IC50, μM) | Key Observation |
|---|---|---|
| 4-Fluorophenyl | 0.45 (Kinase X) | Enhanced selectivity |
| 3-Chlorophenyl | 1.20 (Kinase X) | Reduced solubility |
| 2-Methylphenyl | 3.10 (Kinase X) | Steric hindrance |
| Adapted from structural analogs in |
Q. What strategies optimize the compound’s binding affinity to specific biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with target receptors (e.g., piperidine nitrogen’s hydrogen bonding with Asp113 in kinase X) .
- Free Energy Perturbation (FEP) : Simulations to predict binding energy changes upon trifluoromethyl group modification .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) to validate computational predictions .
Q. How can enantiomeric impurities be quantified during scale-up synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) with UV detection to separate (3R,4R) and (3S,4S) enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with pure enantiomer standards to detect <2% impurity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cryo-EM or X-ray Crystallography : Resolve compound-bound structures of target proteins (e.g., kinase X) to identify binding pockets .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to map downstream gene regulation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
